(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Overview
Description
(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is a chiral amino acid derivative with significant biological and chemical importance. This compound features a hydroxyl group, an amino group, and a methoxy-substituted phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and glycine.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-methoxybenzaldehyde and glycine to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, influencing their activity and function.
Pathways: It can modulate biochemical pathways related to amino acid metabolism, protein synthesis, and signal transduction.
Comparison with Similar Compounds
(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
(2R,3R)-3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its biological activity.
Uniqueness:
- The presence of the methoxy group in (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDQTUROESJWHM-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465495 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55610-83-8 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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